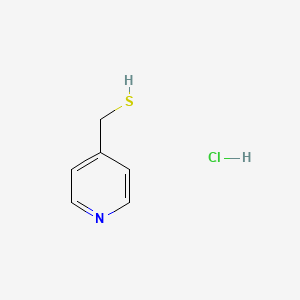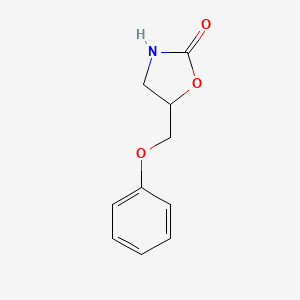
PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-ylmethanethiol hydrochloride: is an organic compound with the chemical formula C₆H₈ClNS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alkylated and Acylated Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductor materials and other advanced materials.
Wirkmechanismus
The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, widely used in organic synthesis and as a solvent.
Piperidine: A saturated six-membered ring containing nitrogen, used in pharmaceuticals and organic synthesis.
Imidazole: A five-membered ring containing two nitrogen atoms, with applications in medicine and catalysis.
Uniqueness: Pyridin-4-ylmethanethiol hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its thiol group provides distinct reactivity compared to other pyridine derivatives, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
70199-58-5 |
|---|---|
Molekularformel |
C6H8ClNS |
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
pyridin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H |
InChI-Schlüssel |
BEJMQRKKHMEQII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)
![2-[(Propan-2-ylideneamino)oxy]butan-1-ol](/img/structure/B8745237.png)



